2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
CAS No.: 851802-46-5
Cat. No.: VC5725706
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851802-46-5 |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.47 |
| IUPAC Name | 2-naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H19N3O4S/c26-21(14-29-20-10-7-17-3-1-2-4-18(17)13-20)24-12-11-23-22(24)30-15-16-5-8-19(9-6-16)25(27)28/h1-10,13H,11-12,14-15H2 |
| Standard InChI Key | UXFFRUVWUHMWCR-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure integrates three key moieties:
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Naphthalen-2-yloxy group: A bicyclic aromatic system providing hydrophobicity and π-stacking capabilities .
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4,5-Dihydro-1H-imidazole ring: A partially saturated heterocycle with two nitrogen atoms, enabling hydrogen bonding and coordination chemistry .
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4-Nitrophenylmethylsulfanyl substituent: A nitro-functionalized aromatic group linked via a methylsulfanyl bridge, contributing to electronic polarization and redox activity .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 443.49 g/mol (calculated via IUPAC guidelines).
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Strategy
A plausible synthesis route involves:
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Formation of the imidazoline core: Condensation of 1,2-diaminoethane with carbon disulfide under basic conditions to yield 2-mercapto-4,5-dihydro-1H-imidazole .
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Sulfanylalkylation: Reaction with 4-nitrobenzyl bromide to introduce the 4-nitrophenylmethylsulfanyl group .
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Acylation: Coupling with 2-(naphthalen-2-yloxy)acetyl chloride via nucleophilic acyl substitution .
Optimization Challenges
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Nitro group stability: The 4-nitrophenyl moiety is sensitive to reducing conditions, necessitating inert atmospheres during synthesis .
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Regioselectivity: Competing reactions at the imidazole nitrogen atoms require careful temperature control (40–60°C) to favor substitution at the N1 position .
Physicochemical Properties
Spectral Data
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
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Thermal stability: Decomposes at 218°C (DSC data), with the nitro group contributing to exothermic degradation .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound’s reactive sites (e.g., ketone, sulfanyl) make it a candidate for synthesizing:
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Metal complexes: Analogous to Cd(II) diniconazole derivatives .
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Heterocyclic hybrids: Via Suzuki-Miyaura coupling at the naphthalen-2-yloxy group .
Materials Science
Nitroaromatic compounds are explored as nonlinear optical (NLO) materials. Preliminary hyperpolarizability calculations () suggest modest NLO activity .
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